3,4-O-Isopropylidene-D-mannitol

Description

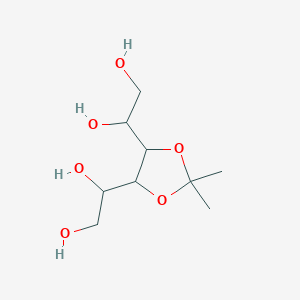

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMFYACDCWMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960299 | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-84-4 | |

| Record name | NSC121512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 3,4-O-Isopropylidene-D-mannitol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannitol, a naturally abundant and inexpensive sugar alcohol, serves as a cornerstone in chiral pool synthesis due to its inherent stereochemistry.[1][2] The strategic protection of its hydroxyl groups is paramount to its utility as a versatile chiral building block. This guide provides a detailed examination of a key derivative, 3,4-O-Isopropylidene-D-mannitol, focusing on its precise three-dimensional structure, stereochemical integrity, and the mechanistic underpinnings of its synthesis. We will explore how the selective installation of the isopropylidene ketal directs subsequent chemical transformations, making it an invaluable intermediate in the stereoselective synthesis of complex molecules and pharmaceutical agents.[3][4]

Introduction: Leveraging Chirality with Acetal Protecting Groups

In the field of asymmetric synthesis, the "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources. D-mannitol is a prime example, offering a C₂-symmetric scaffold with six hydroxyl groups and four contiguous stereocenters.[2] However, the chemical equivalence of its hydroxyl groups (C1/C6, C2/C5, C3/C4) necessitates the use of protecting groups to achieve regioselective modifications.

Acetal and ketal formations are among the most robust methods for protecting 1,2- and 1,3-diols.[5][6] The reaction of a diol with a ketone or aldehyde under acidic conditions forms a cyclic acetal, effectively masking the hydroxyls' reactivity.[5] this compound is a product of such a strategy, where the central C3 and C4 hydroxyls of D-mannitol are selectively protected.[3] This protection scheme is foundational, as it leaves the terminal hydroxyl groups (C1, C2, C5, C6) accessible for further synthetic elaboration.

Molecular Structure and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a chemically protected derivative of D-mannitol.[3][7] This modification enhances its utility in organic synthesis by providing stability and enabling selective reactions at other positions on the mannitol backbone.[3]

Chemical Identity

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O₆ | [8][9][10] |

| Molecular Weight | 222.24 g/mol | [8][9][10] |

| CAS Number | 3969-84-4 | [8][10] |

| IUPAC Name | (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | [9] |

| SMILES | CC1(OO">C@@HO)C | [9] |

| InChI Key | YCOMFYACDCWMMD-WCTZXXKLSA-N | [8][9] |

Physical Properties

| Property | Value | Source |

| Appearance | White to yellowish-white crystalline powder | [3][7] |

| Melting Point | 85-88 °C | [11] |

| Optical Activity | [α]₂₈/D +29° (c = 3 in H₂O) | [11] |

| Solubility | Soluble in polar solvents like water and alcohols | [7] |

A Deep Dive into Stereochemistry

The synthetic value of this compound is intrinsically linked to its well-defined stereochemistry, which originates from the parent D-mannitol molecule.

The D-Mannitol Backbone

D-mannitol possesses four chiral centers at C2, C3, C4, and C5. In its standard Fischer projection, the hydroxyl groups on C3 and C4 are oriented to the left, while those on C2 and C5 are to the right. This corresponds to the following absolute configurations: (2R, 3R, 4R, 5R). The molecule exhibits C₂ symmetry, with a rotational axis passing through the bond between C3 and C4.

Stereochemical Implications of Isopropylidenation

The formation of the isopropylidene ketal occurs between the syn-periplanar hydroxyl groups at the C3 and C4 positions. This reaction locks these two stereocenters into a five-membered 1,3-dioxolane ring.

-

Absolute Configuration: The IUPAC name, (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, precisely defines the stereochemistry.[9] The formation of the dioxolane ring preserves the original stereochemistry of the mannitol backbone. The chiral centers within the core structure are (4R, 5R) corresponding to the original C3 and C4 of mannitol.

-

Conformational Rigidity: The cyclic ketal structure imparts significant conformational rigidity. This rigidity is crucial as it orients the remaining side chains—the 1,2-dihydroxyethyl groups at C4 and C5 of the dioxolane ring—in a predictable manner, which is essential for stereocontrolled downstream reactions.

Caption: Core stereochemistry of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is a classic example of thermodynamically controlled selective protection.

The Principle of Selective Acetalization

While D-mannitol has three pairs of vicinal diols (1,2-, 3,4-, and 5,6-), the reaction with acetone under acidic catalysis preferentially forms the 3,4-O-isopropylidene derivative. This selectivity arises from the relative stability of the possible bicyclic products. The formation of a 1,2:3,4-bis-acetal would induce significant ring strain. In contrast, the formation of the 1,2:5,6-di-O-isopropylidene-D-mannitol is a kinetically favored product, but under thermodynamic equilibrium, the 3,4-mono-acetal can be favored under carefully controlled conditions.[12] However, the most common products from the direct reaction of mannitol and acetone are the 1,2:5,6-diacetonide and the 1,2:3,4:5,6-triacetonide.[13][14][15] The synthesis of the 3,4-monoacetal often requires specific reaction conditions to achieve good yields.

Experimental Protocol: Acid-Catalyzed Ketalization

The following protocol is a representative method adapted from established literature for the synthesis of protected mannitol derivatives.[1]

Objective: To selectively protect the C3 and C4 hydroxyl groups of D-mannitol.

Materials:

-

D-mannitol (1.0 eq)

-

Acetone (solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: To a flask containing acetone, add a catalytic amount of concentrated sulfuric acid and cool the mixture in an ice bath.

-

Addition of D-Mannitol: Slowly add D-mannitol to the cooled acetone/acid mixture in portions with vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a base such as sodium carbonate or ammonium hydroxide until the pH is neutral.[1]

-

Workup: Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Utility in Stereoselective Synthesis

The primary value of this compound lies in its role as a versatile chiral intermediate.[3] By masking the central diol, it directs subsequent reactions to the terminal C1/C6 and C2/C5 hydroxyls.

-

Precursor to Other Building Blocks: It is a precursor to 1,2:5,6-di-O-isopropylidene-D-mannitol, another crucial chiral building block.[6][14] Oxidative cleavage of the C3-C4 bond in the di-protected mannitol yields two equivalents of the valuable 2,3-O-isopropylidene-D-glyceraldehyde.[6]

-

Synthesis of Bioactive Molecules: Its rigid, stereodefined structure has been exploited in the total synthesis of numerous natural products and pharmaceutical agents.[2] For instance, it has been used to construct the chiral backbone of molecules like (-)-Cleistenolide and chiral phospholane ligands for asymmetric catalysis.[1][4]

-

Flexibility in Synthesis: The isopropylidene group is stable to a wide range of reaction conditions but can be readily removed under acidic hydrolysis, allowing for deprotection at a later synthetic stage.[3][5]

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure of this compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the two methyl groups of the isopropylidene moiety, typically as a singlet. The methine and methylene protons on the mannitol backbone would appear as complex multiplets.

-

¹³C NMR: The carbon spectrum would show distinct signals for the two equivalent methyl carbons and the quaternary ketal carbon, in addition to the six carbons of the mannitol skeleton.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretching of the four free hydroxyl groups, and C-O stretching bands for the alcohol and ketal functionalities.[9]

Conclusion

This compound is more than just a protected sugar; it is a carefully crafted chiral building block that embodies the principles of stereocontrol in organic synthesis. Its rigid, C₂-symmetric structure, derived from the selective protection of D-mannitol, provides a predictable and versatile scaffold for the construction of complex, enantiomerically pure molecules. Understanding its precise stereochemistry and the logic behind its synthesis is fundamental for any researcher aiming to leverage the power of the chiral pool in drug discovery and development.

References

-

Stenutz, R. This compound. Glycosciences.de. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. D-mannitol in organic synthesis. ResearchGate. [Link]

-

ResearchGate. Selective acetalization reaction of D‐mannitol 23 to give 24. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. prepchem.com. [Link]

-

ACS Publications. Selective preparation of mono- and diacetals of D-mannitol. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. organic-chemistry.org. [Link]

-

ResearchGate. 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate. [Link]

-

Semantic Scholar. A stereoselective route to enantiomerically pure myo-inositol derivatives starting from D-mannitol. semanticscholar.org. [Link]

-

ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]

-

PubChem. 1,2:5,6-di-O-isopropylidene-D-mannitol. National Center for Biotechnology Information. [Link]

-

PubChem. Hexa-O-acetyl-D-mannitol. National Center for Biotechnology Information. [Link]

-

MDPI. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]

-

ResearchGate. Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Career Henan Chemical Co. [coreychem.com]

- 4. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 3969-84-4: this compound [cymitquimica.com]

- 8. This compound [stenutz.eu]

- 9. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 3,4-O-Isopropylidene-D-mannitol in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-O-Isopropylidene-D-mannitol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key derivative of D-mannitol, serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its utility is fundamentally linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation design. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While quantitative data for this specific derivative is not extensively published, this paper establishes a predictive framework based on its molecular structure and contrasts it with the well-documented solubility of its parent compound, D-mannitol. Furthermore, we present a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction: this compound

This compound (CAS: 3969-84-4) is a sugar alcohol derivative where the hydroxyl groups at the C3 and C4 positions of D-mannitol are protected by an isopropylidene group, forming a 1,3-dioxolane ring.[1][2] This selective protection leaves four free hydroxyl groups (at C1, C2, C5, and C6), rendering the molecule a unique chiral building block.

Key Physicochemical Properties:

The presence of the non-polar isopropylidene group alongside four polar hydroxyl groups creates an amphiphilic character that significantly influences its interaction with different solvents compared to the highly polar parent D-mannitol. Understanding this solubility profile is critical for its application as a stabilizer in drug formulations, a bulking agent, and an intermediate in the synthesis of complex carbohydrates.[1][6]

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." The interplay of polarity, hydrogen bonding capacity, and molecular size determines the extent of dissolution.

-

D-Mannitol: The parent molecule, D-mannitol, is a polyol with six hydroxyl groups. Its structure allows for extensive hydrogen bonding, making it highly soluble in water but only very slightly soluble in ethanol and practically insoluble in non-polar solvents like ether.[7]

-

This compound: The introduction of the isopropylidene group has two major consequences:

-

Reduced Hydrogen Bonding: It removes two hydroxyl groups that would otherwise participate in hydrogen bonding as donors.

-

Increased Non-Polar Character: The two methyl groups on the acetal introduce a significant lipophilic (non-polar) region to the molecule.

-

Causality: This structural modification reduces the molecule's overall polarity and its capacity for self-association through hydrogen bonding, which is a primary reason for the low solubility of D-mannitol in many organic solvents. Consequently, this compound is expected to exhibit lower solubility in highly polar protic solvents (like water) but significantly enhanced solubility in solvents of intermediate polarity and those with hydrogen bond accepting capabilities.

Comparative Solubility: A Baseline from D-Mannitol

To appreciate the impact of the isopropylidene group, it is essential to review the solubility of D-mannitol. While it is an isomer of sorbitol, D-mannitol is generally less soluble.[8] Its solubility increases with temperature in all solvents.[8]

| Solvent Class | Solvent | Solubility of D-Mannitol | Reference |

| Polar Protic | Water | 216 mg/mL (at 25°C) | [9] |

| Methanol | Soluble | [8] | |

| Ethanol | 12.05 mg/mL (very slightly soluble) | [7][9] | |

| Glycerol | 55.56 mg/mL | [9] | |

| Polar Aprotic | Pyridine | Soluble | [9] |

| Dioxane | Low Solubility | [8] | |

| Butanone | Low Solubility | [8] | |

| Acetone | Low Solubility | [8] | |

| Non-Polar | Ether | Practically Insoluble | [7][9] |

Table 1: Documented solubility of the parent compound, D-mannitol, in various solvents.

Predicted Solubility Profile of this compound

Based on the structural changes discussed, we can predict a shifted solubility profile for this compound. General statements confirm it is soluble in polar solvents such as water and alcohols.[1] However, a more nuanced prediction is possible.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be good. While the number of H-bond donor sites is reduced, the four remaining hydroxyl groups can still interact effectively with these solvents. The non-polar acetal group may slightly reduce solubility compared to a hypothetical tetraol of similar size, but it will be far more soluble than D-mannitol in alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): A significant increase in solubility is predicted compared to D-mannitol. These solvents cannot donate hydrogen bonds but can accept them, readily interacting with the four remaining -OH groups. The isopropylidene group will have favorable interactions with the non-polar regions of these solvents. The synthesis of a related tri-isopropylidene derivative in acetone further suggests compatibility.[10]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are weakly polar and can act as weak hydrogen bond acceptors. The purification of a related compound using chloroform suggests it is an effective solvent.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. Despite the increased lipophilicity, the four free hydroxyl groups dominate the molecule's character, preventing significant dissolution in purely non-polar media.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique. This protocol ensures self-validation through the confirmation of equilibrium.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

This compound (purity ≥97%)[5]

-

Analytical grade organic solvent of choice

-

Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling

-

Calibrated digital thermometer/thermocouple

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (drying oven, desiccator) or a calibrated analytical instrument (HPLC, GC, UV-Vis)

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a known amount of solvent (e.g., 10.0 g) into several glass vials. Add an excess of this compound to each vial to ensure a saturated solution with visible solid remaining.

-

Expertise & Causality: Adding a clear excess is crucial to guarantee that the solution reaches equilibrium at saturation. The amount of excess does not affect the final solubility value but its presence confirms saturation.

-

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials at a constant speed.

-

Trustworthiness: Constant temperature and agitation are critical for reproducibility. Temperature fluctuations will directly alter the solubility, while consistent agitation ensures the entire solvent volume is exposed to the solute.

-

-

Verification of Equilibrium: After a predetermined interval (e.g., 24 hours), pause agitation, allow the solid to settle, and carefully withdraw a small aliquot of the supernatant. Immediately filter it. Repeat this process at subsequent intervals (e.g., 36 hours, 48 hours). Analyze the concentration of each aliquot. Equilibrium is confirmed when consecutive measurements are statistically identical.

-

Sample Analysis (Quantification):

-

Gravimetric Method (Primary): a. Accurately weigh a clean, dry vial. b. Pipette a precise volume (e.g., 2.00 mL) of the clear, filtered saturated solution into the vial. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. d. Once all solvent is removed, place the vial in a desiccator to cool to room temperature and then weigh it. e. The difference in weight corresponds to the mass of dissolved solute.

-

Chromatographic Method (Alternative): a. Prepare a series of standard solutions of known concentrations. b. Generate a calibration curve by analyzing the standards via HPLC or GC. c. Dilute the filtered saturated solution with a known factor to fall within the calibration range and analyze it. d. Calculate the concentration based on the calibration curve.

-

-

Calculation: Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ) or milligrams per milliliter (mg/mL).

Conclusion

The solubility of this compound is a critical parameter for its effective use in synthesis and formulation. By introducing an isopropylidene group, its physicochemical properties are significantly altered from its parent compound, D-mannitol. This modification reduces its capacity for hydrogen bonding and increases its lipophilicity, leading to a predicted enhancement of solubility in organic solvents of low to intermediate polarity, particularly polar aprotic solvents. While comprehensive published data is scarce, the principles of chemical interactions provide a strong predictive framework. For researchers requiring precise data, the validated isothermal equilibrium protocol detailed herein provides a reliable pathway to quantify solubility, ensuring reproducible and accurate results that can accelerate drug development and process optimization.

References

-

PubChem. This compound. [Online] Available at: [Link]

-

Recupero, F. Study of solubility of mannitol in different organic solvents. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Reversible Control of Solubility Using Functionalized Nanoparticles. [Online] Available at: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. [Online] Available at: [Link]

-

ResearchGate. Solubility of D-mannitol in various solvents. [Online] Available at: [Link]

-

FAO. MANNITOL. [Online] Available at: [Link]

Sources

- 1. CAS 3969-84-4: this compound [cymitquimica.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fao.org [fao.org]

- 8. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]

- 9. scbt.com [scbt.com]

- 10. prepchem.com [prepchem.com]

Introduction: The Unique Challenge of Carbohydrate Synthesis

An In-Depth Technical Guide to Protecting Groups in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Carbohydrates are nature's most abundant and structurally diverse biopolymers, playing critical roles in biological processes ranging from cellular recognition and signaling to immune responses. This functional diversity is encoded in their complex structures, characterized by a high density of hydroxyl groups with subtle differences in reactivity, multiple contiguous stereocenters, and the formation of glycosidic linkages with specific stereochemistry.

The synthesis of complex oligosaccharides and glycoconjugates, essential for advancing glycobiology and developing novel therapeutics, is therefore a formidable challenge. Unlike the template-driven synthesis of peptides and nucleic acids, carbohydrate synthesis requires a strategic and often multi-step approach to differentiate between the numerous hydroxyl groups of similar reactivity. This is where the concept of protecting groups becomes central.

Protecting groups are temporary modifications of functional groups, in this case, primarily hydroxyl groups, to prevent them from reacting during a chemical transformation at another site in the molecule. In carbohydrate chemistry, however, their role extends far beyond simple masking. The choice of protecting groups profoundly influences the reactivity of the carbohydrate building block and can be strategically employed to control the stereochemical outcome of glycosylations, the critical step of forming a linkage between monosaccharide units.

This guide, intended for researchers and professionals in drug development and the chemical sciences, provides a comprehensive overview of the core principles and practical applications of protecting groups in carbohydrate chemistry. We will delve into the various classes of protecting groups, their strategic application in achieving regioselectivity and orthogonality, and provide field-proven experimental protocols.

The Strategist's Toolkit: Common Protecting Groups for Hydroxyl Functions

The selection of a protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable under a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule. In carbohydrate chemistry, the most frequently employed protecting groups for hydroxyl functions fall into three main categories: ethers, esters, and acetals.

Ether Protecting Groups: The Stalwarts of Stability

Ether protecting groups, particularly benzyl ethers, are widely used for the "permanent" protection of hydroxyl groups due to their exceptional stability under both acidic and basic conditions. This robustness allows for a wide range of subsequent chemical transformations to be performed on the carbohydrate scaffold.

Benzyl Ethers (Bn)

The benzyl group is arguably the most common protecting group in carbohydrate chemistry. Its stability profile makes it an excellent choice for protecting hydroxyl groups that need to remain masked throughout a multi-step synthesis.

Installation: The most common method for introducing benzyl ethers is the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a strong base, such as sodium hydride (NaH), to form alkoxides that then displace a benzyl halide.

Experimental Protocol: Per-benzylation of D-Glucopyranose

-

Preparation: Dry a round-bottom flask under flame or in an oven and cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Dispensing Sodium Hydride: In a fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in oil) and add it to the reaction flask.

-

Addition of Solvent and Substrate: Add anhydrous dimethylformamide (DMF) to suspend the NaH. With stirring, add D-glucopyranose to the suspension.

-

Alkoxide Formation: Stir the mixture at 0 °C (ice bath) for 30-60 minutes. The evolution of hydrogen gas will be observed. Continue stirring until gas evolution ceases.

-

Benzylation: Add a catalytic amount of tetrabutylammonium iodide (TBAI) (optional, but can accelerate the reaction). Slowly add benzyl bromide (BnBr) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.

-

Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.

Experimental Protocol: Deprotection of Benzyl Ethers using Pd/C and H₂

-

Preparation: Dissolve the benzylated carbohydrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.

A key advantage of catalytic hydrogenolysis is its mildness, which preserves most other functional groups. However, it is incompatible with functional groups that are also reduced under these conditions, such as alkenes and alkynes.

Silyl Ethers

Silyl ethers offer a versatile range of stabilities, tunable by the steric bulk of the substituents on the silicon atom. This property is the cornerstone of their use in orthogonal protection strategies. Common silyl ethers in increasing order of stability are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).

Installation: Silylation is typically achieved by reacting the carbohydrate with a silyl halide (e.g., TBDMS-Cl) in the presence of a base, such as imidazole or pyridine.

Experimental Protocol: Silylation of a Primary Hydroxyl Group

-

Preparation: Dissolve the carbohydrate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a dry flask under an inert atmosphere.

-

Reagent Addition: Add imidazole (typically 2-3 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C.

-

Silylating Agent: Slowly add the silyl chloride (e.g., TBDMS-Cl, 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent and purify the product by silica gel column chromatography.

Deprotection: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluorine for silicon drives the reaction. The differential stability of silyl ethers allows for selective deprotection; for example, a TMS group can be cleaved in the presence of a TBDMS group.

Ester Protecting Groups: The Base-Labile Counterparts

Ester protecting groups, such as acetate (Ac) and benzoate (Bz), are complementary to ether protecting groups due to their lability under basic conditions (saponification). They are also known to influence the stereochemical outcome of glycosylations through "neighboring group participation."

Installation: Acylation is a straightforward and high-yielding reaction, typically performed using an acid anhydride or acyl chloride in the presence of a base like pyridine or triethylamine.

Deprotection: Esters are readily cleaved by base-catalyzed hydrolysis (saponification) using reagents like sodium methoxide in methanol (Zemplén deacetylation) or aqueous sodium hydroxide.

A significant role of ester groups at the C-2 position of a glycosyl donor is their ability to direct the formation of 1,2-trans-glycosidic linkages through neighboring group participation.

Mechanism of Neighboring Group Participation

The acyl group at the C-2 position attacks the anomeric center upon activation of the leaving group, forming a cyclic dioxolenium ion intermediate. This intermediate shields one face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.

Acetal Protecting Groups: Guardians of Diols

Cyclic acetals are invaluable for the simultaneous protection of two hydroxyl groups, typically 1,2- or 1,3-diols. This strategy not only reduces the number of synthetic steps but also rigidifies the carbohydrate ring, which can influence the reactivity and stereoselectivity of subsequent reactions.

Benzylidene Acetals

Benzylidene acetals are most commonly used to protect the 4,6-hydroxyl groups of hexopyranosides. They are formed by the acid-catalyzed reaction with benzaldehyde or a benzaldehyde equivalent.

Experimental Protocol: Formation of a 4,6-O-Benzylidene Acetal

-

Preparation: Dissolve the carbohydrate (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF.

-

Reagent Addition: Add benzaldehyde dimethyl acetal (1.2-1.5 equivalents).

-

Catalyst: Add a catalytic amount of an acid catalyst, such as camphorsulfonic acid (CSA) or copper(II) triflate (Cu(OTf)₂).

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quenching: Quench the reaction by adding a weak base, such as triethylamine.

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the product, often by recrystallization or column chromatography.

A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to afford a free hydroxyl group at one position and a benzyl ether at the other, providing a route to partially benzylated sugars.

Comparative Analysis of Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Installation Conditions | Deprotection Conditions | Stability | Comments |

| Ethers | |||||

| Benzyl | Bn | NaH, BnBr, DMF | H₂, Pd/C; Na/NH₃ | Stable to acid, base, and many redox conditions. | "Permanent" protecting group. Incompatible with reactions involving catalytic hydrogenation. |

| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF | DDQ, CAN; TFA | Similar to Bn, but can be removed oxidatively. | Orthogonal to Bn ethers. |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; HF•Pyridine; AcOH | Stable to base and mild acid. Labile to strong acid and fluoride. | Tunable stability allows for orthogonal strategies. |

| Esters | |||||

| Acetyl | Ac | Ac₂O, Pyridine | NaOMe, MeOH; aq. NaOH | Stable to acid and mild redox conditions. Labile to base. | Can participate in glycosylations to give 1,2-trans products. |

| Benzoyl | Bz | BzCl, Pyridine | NaOMe, MeOH; aq. NaOH | More stable than acetyl to acid. Labile to base. | Also a participating group. |

| Acetals | |||||

| Benzylidene | Benzaldehyde, CSA | Mild acid; H₂, Pd/C | Stable to base and neutral conditions. Labile to acid. | Protects 4,6-diols. Can be regioselectively opened. | |

| Isopropylidene (Acetonide) | Acetone, acid catalyst | Mild acid | Stable to base. Very labile to acid. | Protects cis-diols. |

Orthogonal Protection: The Key to Complex Oligosaccharide Synthesis

The synthesis of complex, branched oligosaccharides requires a sophisticated strategy for the selective unmasking of specific hydroxyl groups for glycosylation while others remain protected. This is achieved through the use of an orthogonal set of protecting groups, where each group can be removed under a specific set of conditions that do not affect the others.

A classic example of an orthogonal set is the combination of:

-

Benzyl ethers: Removed by hydrogenolysis.

-

Silyl ethers: Removed by fluoride ions.

-

Esters: Removed by basic hydrolysis.

This allows for the sequential and selective deprotection of different hydroxyl groups on a carbohydrate scaffold, enabling the controlled assembly of complex oligosaccharide chains.

Green Chemistry in Carbohydrate Synthesis

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to develop more sustainable and environmentally friendly processes. This includes the use of less toxic reagents and solvents, the development of catalytic methods, and the design of one-pot reactions that minimize waste and purification steps. For example, the use of solid acid catalysts for acetal formation and removal, and the development of catalytic transfer hydrogenation for benzyl ether deprotection, which avoids the need for flammable hydrogen gas, are steps towards greener carbohydrate chemistry.

Conclusion

Protecting groups are indispensable tools in the art and science of carbohydrate chemistry. Their role transcends simple masking of functional groups; they are key strategic elements that influence reactivity and control stereoselectivity. A deep understanding of the properties and reactivities of different protecting groups, coupled with a strategic approach to their use in orthogonal and regioselective protection schemes, is essential for the successful synthesis of complex carbohydrates. As the field of glycobiology continues to expand, the development of new and more efficient protecting group strategies will undoubtedly play a pivotal role in advancing our ability to synthesize these vital biomolecules for research and therapeutic applications.

References

-

Santra, A., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 1535–1539. [Link]

-

Hung, S.-C., et al. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(4), 695–706. [Link]

-

Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrates: The Essential Molecules of Life (pp. 1-34). [Link]

-

Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(8), 1193–1196. [Link]

-

Codée, J. D. C., et al. (2011). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 14(2-3), 178–193. [Link]

-

Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate...[Link]

-

Santra, A., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 1535–1539. [Link]

-

Guchhait, S. K., & Misra, A. K. (2005). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. Organic Letters, 7(16), 3461–3464. [Link]

-

Yang, L., & Pedersen, C. M. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 26(11), 3324. [Link]

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Das, R., & Mukhopadhyay, B. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 369–403. [Link]

-

Kulkarni, S. S., Liu, Y.-H., & Hung, S.-C. (2007). Neighboring Group Participation of 9-Anthracenylmethyl Group in Glycosylation: Preparation of Unusual C-Glycosides. The Journal of Organic Chemistry, 72(15), 5829–5832. [Link]

-

Schuler, M., & Tatibouët, A. (2019). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Protecting Groups (pp. 307-356). Wiley-VCH. [Link]

-

GlycoPOD. (2021). Benzylidene protection of diol. In Glycoscience Protocols. [Link]

-

Boltje, T. J., Li, C., & Boons, G.-J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(21), 4832–4835. [Link]

-

Wang, C.-C., et al. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(4), 695–706. [Link]

-

Wang, C.-C., Lee, J.-C., Luo, S.-Y., Kulkarni, S. S., Huang, Y.-W., Lee, C.-C., Chang, K.-L., & Hung, S.-C. (2007). Regioselective one-pot protection of carbohydrates. Nature, 446(7138), 896–899. [Link]

-

Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535–3536. [Link]

-

Dey, S., Giri, D., Nandy, A., & Sau, A. (2022). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, 24(15), 5868–5874. [Link]

-

Solvi, T. N. (2018). Protecting Groups in Synthesis of Monosaccharides' Derivatives. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

-

Boltje, T. J., Li, C., & Boons, G.-J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(21), 4832–4835. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

Das, R., & Mukhopadhyay, B. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 369–403. [Link]

-

Wiley-VCH. (2019). Protecting Groups. [Link]

-

Gervay-Hague Laboratory. (n.d.). Synthesis of Silylated Sugars. [Link]

-

Shashidhar, M. S., & Reddy, G. N. (2000). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. Synlett, 2000(3), 358–360. [Link]

-

G. A. van der Marel, et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(13), 1648-1661. [Link]

-

Demchenko, A. V., & Stine, K. J. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 47(33), 9324–9326. [Link]

-

Binkley, R. W., & Koholic, D. J. (1989). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 54(15), 3577–3583. [Link]

-

Chemtry.in. (2024). Protection of Carbohydrate – Formation of Acetals between diols. [Link]

-

Pozsgay, V. (2008). Orthogonal protecting group strategies in carbohydrate chemistry. In Carbohydrate Chemistry (pp. 68-103). The Royal Society of Chemistry. [Link]

-

Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

Zhu, X., & Schmidt, R. R. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. International Journal of Carbohydrate Chemistry, 2010, 1–18. [Link]

-

Martin, D. C., & Seeberger, P. H. (2020). Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. Organic Letters, 22(9), 3395–3399. [Link]

-

Huo, Z., & Hung, S.-C. (2018). Carbohydrate O-benzylation through trialkylsilane-mediated reductive etherification. Journal of the Chinese Chemical Society, 65(3), 331–341. [Link]

-

Demchenko, A. V., & Stine, K. J. (2022). Broadening the Scope of the Reverse Orthogonal Strategy for Oligosaccharide Synthesis. The Journal of Organic Chemistry, 87(15), 10173–10182. [Link]

-

Ruiz-Acevedo, A., et al. (2013). Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis. Journal of Chromatography A, 1303, 133–141. [Link]

-

van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]

- Google Patents. (2005).

The Fulcrum of Chirality: A Technical Guide to 3,4-O-Isopropylidene-D-mannitol in Asymmetric Synthesis

Abstract

Derived from the abundant and inexpensive chiral pool starting material D-mannitol, 3,4-O-Isopropylidene-D-mannitol stands as a cornerstone in modern asymmetric synthesis. Its rigid, C2-symmetric scaffold, endowed with four stereocenters and selectively masked hydroxyl groups, provides a versatile platform for the construction of complex chiral molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and multifaceted roles of this compound and its key derivatives. We will delve into its application as a pivotal building block in the total synthesis of bioactive natural products and pharmaceuticals, its utility in the rational design of potent chiral ligands and auxiliaries, and provide detailed, field-proven protocols for its preparation and key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral synthon to achieve precise stereochemical control in their synthetic endeavors.

Introduction: The Strategic Advantage of a Mannitol-Derived Synthon

In the landscape of organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, is a highly effective strategy for introducing chirality.[1][2] D-mannitol, a naturally occurring sugar alcohol, is a prime example of such a starting material, offering a dense array of stereocenters at a low cost.[3]

The selective protection of D-mannitol's hydroxyl groups is key to unlocking its synthetic potential. By masking the central 3- and 4-hydroxyls as an isopropylidene acetal, this compound is formed. This transformation achieves several critical objectives:

-

Reduces Symmetry while Retaining Chirality: It differentiates the two pairs of hydroxyl groups (C1/C6 and C2/C5), allowing for selective manipulation.

-

Imparts Conformational Rigidity: The five-membered dioxolane ring locks the carbon backbone into a predictable conformation, which is crucial for stereocontrolled reactions on the remaining functional groups.

-

Provides a Handle for Further Transformations: The remaining primary (C1, C6) and secondary (C2, C5) hydroxyls are available for a wide range of chemical modifications.

This guide will illuminate the pathways from D-mannitol to this versatile building block and showcase its strategic deployment in creating stereochemically complex and biologically significant molecules.

Synthesis and Key Derivatives: Accessing the Chiral Scaffolds

The preparation of this compound is typically achieved through a sequence of protection and selective deprotection steps starting from D-mannitol. The most common route involves the initial formation of the more kinetically favored 1,2:5,6-di-O-isopropylidene-D-mannitol, followed by further protection and then selective deprotection.

Preparation of Key Precursors

The synthesis often begins with the protection of the terminal diols to form 1,2:5,6-di-O-isopropylidene-D-mannitol. This intermediate is itself a valuable chiral building block.

Experimental Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol [4]

-

Materials: D-mannitol, anhydrous acetone, anhydrous zinc chloride.

-

Procedure:

-

A round-bottomed flask is charged with anhydrous zinc chloride, which is melted under an open flame and then cooled to room temperature under a calcium chloride drying tube to ensure it is anhydrous.

-

Anhydrous acetone is added, and the mixture is swirled to dissolve the solid.

-

D-mannitol is added to the solution. The flask is stoppered, and the mixture is stirred until a clear solution is formed (approximately 5 hours), indicating the formation of the acetal.

-

The reaction is quenched by the addition of a saturated potassium carbonate solution with vigorous stirring. The mixture is filtered, and the resulting zinc carbonate is washed with acetone.

-

The filtrate is concentrated under reduced pressure to remove most of the acetone and residual water.

-

The resulting aqueous slurry is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid. A typical yield for this procedure is around 87%.[5]

-

Selective Deprotection to Yield this compound

Achieving the central 3,4-protection requires a more nuanced approach, often involving the formation of the triacetonide followed by selective hydrolysis. Zeolite catalysts have proven effective for this selective deprotection.

Experimental Protocol 2: Zeolite-Catalyzed Selective Deprotection [6]

-

Materials: 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, H-Beta zeolite, aqueous methanol.

-

Procedure:

-

1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is dissolved in aqueous methanol at room temperature.

-

H-Beta zeolite is added as a solid acid catalyst.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

The reaction typically proceeds for approximately 6 hours.

-

Upon completion, the solid zeolite catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of products is separated by column chromatography to yield 1,2:3,4-di-O-isopropylidene-D-mannitol and the desired this compound.

-

This selective deprotection highlights the differential reactivity of the isopropylidene groups, providing access to the target molecule.

Role as a Chiral Building Block in Total Synthesis

The C2-symmetric structure of mannitol derivatives makes them ideal starting points for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The defined stereochemistry of the mannitol core is transferred to the target molecule, ensuring an enantiomerically pure final product.

Synthesis of C2-Symmetric HIV Protease Inhibitors

The C2-symmetry of the HIV-1 protease enzyme has inspired the design of inhibitors with corresponding symmetry. Dianhydro-D-mannitol, readily derived from this compound, serves as a quintessential chiral scaffold for these inhibitors.[7]

The general synthetic workflow involves converting the four free hydroxyls of this compound into good leaving groups (e.g., tosylates or mesylates), followed by intramolecular SN2 reactions to form a diepoxide, 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. This diepoxide can then be opened symmetrically by various nucleophiles to construct the core of the inhibitor.

Caption: Enantioselective synthesis of (2S)-Propranolol from a D-mannitol derivative.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. [8]The auxiliary is then removed, having imparted its chirality to the product. Derivatives of D-mannitol have been effectively employed as chiral auxiliaries, particularly in the form of oxazolidin-2-ones for diastereoselective alkylation and aldol reactions. [9] The strategy involves synthesizing a chiral oxazolidin-2-one from a mannitol-derived amino alcohol. This auxiliary is then N-acylated, and the resulting imide is enolized. The bulky, stereochemically defined auxiliary sterically shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to the opposite face with high diastereoselectivity. [10]

Caption: Workflow for using a mannitol-derived chiral auxiliary.

The efficiency of this chirality transfer allows for the synthesis of α-branched products with high diastereomeric purity. Notably, the stereochemical outcome of aldol reactions can often be tuned (e.g., to produce syn or non-Evans syn products) by modifying the reaction conditions, such as the Lewis acid and base used. [9]

Utility in Chiral Ligand Synthesis

The C2-symmetric backbone of D-mannitol is an excellent template for the synthesis of chiral ligands for asymmetric catalysis. Chiral phosphine ligands, in particular, have been developed from mannitol derivatives and have shown exceptional performance in reactions like asymmetric hydrogenation. [3] A notable example is the synthesis of chiral bisphospholanes. [11]The synthesis starts from D-mannitol and proceeds through a multi-step sequence to form a C2-symmetric diol, which is then converted into the corresponding bisphospholane ligand. Rhodium complexes of these ligands are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid derivatives and itaconic acid derivatives, consistently achieving greater than 99% enantiomeric excess (% ee). [3][11] Table 1: Performance of Mannitol-Derived Bisphospholane Ligand in Rh-Catalyzed Asymmetric Hydrogenation [3]

| Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 |

| Itaconic acid | (S)-Methylsuccinic acid | 100 | >99 |

| Methyl itaconate | (S)-Methylsuccinic acid dimethyl ester | >99 | >99 |

The hydroxyl groups present on some of these ligands can participate in the catalytic cycle through secondary interactions, accelerating the reaction rate. Furthermore, these hydrophilic groups can render the catalyst water-soluble, allowing for hydrogenation reactions to be performed in aqueous media, which is a significant advantage from a green chemistry perspective. [11]

Conclusion and Future Outlook

This compound and its derivatives represent a powerful and versatile class of chiral synthons that have proven their value across a wide spectrum of organic synthesis. From serving as the foundational chiral framework for complex drug molecules to directing stereoselective reactions as a recoverable auxiliary and forming the backbone of highly efficient asymmetric catalysts, the utility of this mannitol-derived platform is vast. The ready availability and low cost of D-mannitol ensure that these building blocks will continue to be attractive tools for both academic research and industrial-scale synthesis.

Future research will likely focus on expanding the library of chiral ligands and auxiliaries derived from this scaffold, exploring their application in novel asymmetric transformations, and leveraging their properties for the development of more sustainable and efficient synthetic routes to molecules of critical importance to medicine and materials science. The principles of stereocontrol and synthetic strategy illustrated by this remarkable molecule will undoubtedly continue to educate and inspire the next generation of synthetic chemists.

References

-

Journal of Chemical and Pharmaceutical Research. Asymmetric synthesis of (2S)-propranolol using D-mannitol. Available from: [Link]

-

Reddy, K. M., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society, 24(3), 495-501. Available from: [Link]

-

Li, W., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from d-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry, 65(11), 3489-3496. Available from: [Link]

-

de Souza, R. O. M. A., et al. (2010). D-mannitol in organic synthesis. Journal of the Brazilian Chemical Society, 21(10), 1817-1834. Available from: [Link]

-

Vara, E., et al. (2003). Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors. Il Farmaco, 58(2), 149-157. Available from: [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters, 2(16), 2405-2407. Available from: [Link]

-

Galán, A., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607-611. Available from: [Link]

-

Ghosh, A. K., & Fidanze, S. (2001). Stereoselective Synthesis of β-Lactams by Using D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Synthesis, 2001(10), 1547-1552. Available from: [Link]

-

da Silva, F. O., et al. (2002). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 47(4). Available from: [Link]

-

Sanda, F., et al. (2001). Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Polymer Bulletin, 47(6), 553-560. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Reisman, S. E. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(7), 1690-1701. Available from: [Link]

-

Bhaskar, P. M., et al. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1845-1849. Available from: [Link]

-

Bauer, J. I., & Sarpong, R. (2015). Chiral Pool Synthesis: A Driving Force for the Evolution of Synthesis. Natural Product Reports, 32(8), 1172-1196. Available from: [Link]

-

ChemInform Abstract. (2010). Synthesis of C2-Symmetric and Pseudosymmetric HIV-1 Protease Inhibitors from D-Mannitol and D-Arabitol. ChemInform, 31(23). Available from: [Link]

-

Falck, J. R., et al. (1994). A stereoselective route to enantiomerically pure myo-inositol derivatives starting from D-mannitol. The Journal of Organic Chemistry, 59(9), 2287-2292. Available from: [Link]

-

Bhaskar, P. M., et al. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1845-1849. Available from: [Link]

-

Asymmetric Synthesis. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available from: [Link]

-

Ghosh, A. K., et al. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 9(14), 1331-1354. Available from: [Link]

-

Kim, B. M., et al. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. Available from: [Link]

-

Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252-5261. Available from: [Link]

-

Sanda, F., et al. (2001). Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Polymer Bulletin, 47(6), 553-560. Available from: [Link]

-

Gelas, J., & Horton, D. (1983). Selective deprotection of tethered glycoderivatives with unsaturated ... Carbohydrate Research, 117, 181-201. Available from: [Link]

-

da Silva, F. O., et al. (2002). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 47(4). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Wang, C. C., et al. (2012). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(7), 8426-8440. Available from: [Link]

-

Iaroshenko, V. O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Value of 3,4-O-Isopropylidene-D-mannitol in Chiral Synthesis

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 3,4-O-Isopropylidene-D-mannitol for Scientific Research

This compound (CAS No. 3969-84-4) is a crystalline derivative of D-mannitol, a naturally occurring sugar alcohol.[1] Its strategic importance in the fields of organic synthesis and drug development stems from its role as a versatile chiral building block.[2] By selectively protecting the central C3 and C4 hydroxyl groups of the D-mannitol backbone, this molecule offers chemists a reliable and stereochemically defined scaffold. This protection allows for precise chemical modifications at the terminal C1, C2, C5, and C6 positions, preventing unwanted side reactions and ensuring the retention of critical stereochemistry.[2]

Derived from the inexpensive and readily available "chiral pool" of D-mannitol, this intermediate is a cornerstone for the enantioselective synthesis of complex molecules, including chiral ligands, organocatalysts, and active pharmaceutical ingredients (APIs).[3][4][5] Its application is pivotal in developing medications for cardiovascular diseases, diabetes, and neurodegenerative disorders.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, supplier landscape, and critical quality considerations for procurement.

Commercial Availability & Key Suppliers

This compound is readily available from a range of global chemical suppliers, catering to needs from small-scale academic research to larger-scale process development. Purity levels are typically offered at ≥96-98%, which is suitable for most synthetic applications. The compound is a stable, white to off-white crystalline powder.[7][8]

When sourcing this material, researchers should consider factors beyond price, including lot-to-lot consistency, the comprehensiveness of analytical documentation, and available pack sizes. Below is a comparative table of prominent suppliers.

| Supplier | Product Number (Example) | Typical Purity | Available Quantities | Key Characteristics & Notes |

| Sigma-Aldrich (Merck) | 338176 | 97% | Grams to Kilograms | Global distribution network. Comprehensive documentation (CoA, SDS) readily available online.[9] |

| TCI America | I0489 | >98.0% (GC) | Grams to Kilograms | Known for high-purity reagents for synthetic chemistry. Often provides detailed analytical data.[10] |

| Alfa Aesar (Thermo Fisher) | A14979 | 98% | Grams to Kilograms | Strong supply chain and technical support. Safety data sheets are readily accessible.[11][12] |

| Chem-Impex International | 02219 | ≥96% (GC) | Grams to Kilograms | Offers various grades and provides key specifications like optical rotation.[7] |

| Santa Cruz Biotechnology | sc-225017 | N/A | Grams | Primarily focused on reagents for life science and proteomics research.[13] |

| MedChemExpress | HY-W018025 | N/A | Milligrams to Grams | Specializes in bioactive molecules and biochemical reagents for research use.[14] |

Note: Product numbers, purity, and availability are subject to change. Researchers should always verify details directly with the supplier before ordering.

Procurement Workflow & Quality Verification Protocol

Sourcing a chiral building block like this compound requires a systematic approach to ensure the material's identity, purity, and stereochemical integrity, which are paramount for reproducible downstream results. Simply relying on the label is insufficient for rigorous scientific work. The following workflow and protocol are recommended.

Supplier and Batch Evaluation Workflow

Caption: Workflow for sourcing and validating this compound.

Step-by-Step Quality Verification Protocol

-

Documentation Review: Upon receipt, immediately quarantine the material. Obtain the lot-specific Certificate of Analysis (CoA) from the supplier. Cross-reference the CAS number (3969-84-4), molecular formula (C₉H₁₈O₆), and appearance.[9]

-

Melting Point Determination: Measure the melting point of a small sample. The literature value is typically in the range of 85-88 °C.[8] A broad or depressed melting point range can indicate the presence of impurities.

-

Spectroscopic Confirmation (¹H NMR): Prepare a sample in an appropriate deuterated solvent (e.g., D₂O or CDCl₃). The proton NMR spectrum should confirm the key structural features: the isopropylidene methyl protons (singlet), the methine protons of the dioxolane ring, and the protons of the diol side chains. The integration should be consistent with the structure.

-

Stereochemical Integrity Check (Optical Rotation): This is the most critical test. Prepare a solution of a precisely known concentration in water. Measure the specific rotation using a polarimeter. The expected value is approximately +28° to +32° (c=3 in water).[7] A significant deviation from this value suggests either racemization or the presence of other stereoisomers, rendering the material unsuitable for enantioselective synthesis.

-

Storage and Handling: Once validated, store the material in a tightly sealed container in a dry, refrigerated environment (2-8°C is commonly recommended) to maintain its stability.[8][11] Consult the specific Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) guidelines.[15][16]

Key Applications in Research and Drug Development

The utility of this compound is broad, serving as a precursor to a variety of more complex chiral intermediates. Its rigid, protected core allows for predictable, high-yield transformations.

-

Synthesis of Chiral Ligands: It has been employed in the synthesis of chiral hydroxyl phospholanes, which are used as ligands in highly enantioselective catalytic reactions like asymmetric hydrogenation.[4]

-

Natural Product Synthesis: The inherent chirality of the molecule is leveraged to establish the required stereochemistry early in the synthesis of complex natural products, such as the antifungal agent (-)-Cleistenolide.[5]

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing enantiomerically pure APIs. For example, it has been used in novel synthetic routes to produce (S)-propranolol, where the specific enantiomer is crucial for therapeutic activity and avoiding side effects.[17]

-

Carbohydrate Chemistry: In fundamental research, it serves as a protected sugar derivative, enabling the study of sugar-based enzymatic reactions and the synthesis of novel glyco-conjugates and sugar-based polymers.[2][7]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in asymmetric synthesis. Its commercial availability from numerous reputable suppliers provides researchers with consistent access to this critical building block. However, the onus is on the scientist to implement a rigorous quality verification protocol, focusing on identity, purity, and, most importantly, stereochemical integrity via polarimetry. By following a systematic sourcing and validation strategy, research and development teams can ensure the reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.

References

-

Raimondi, S., et al. (2020). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. PMC - NIH. Available at: [Link]

-

Li, W., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from d-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

WorldOfChemicals. This compound suppliers USA. WorldOfChemicals. Available at: [Link]

-

CP Lab Safety. This compound, 1 gram, Each. CP Lab Safety. Available at: [Link]

-

Li, J., et al. (2014). Asymmetric synthesis of (2S)-propranolol using D-mannitol. ResearchGate. Available at: [Link]

-

Brandi, A., et al. (2001). d-Mannitol as the Chiral Source for the EPC Synthesis of Both Enantiomers of 3-Ethoxycarbonyl-4-hydroxy-2-isoxazolines and Highly Functionalized Tricyclic Systems. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Delchimica. This compound. Delchimica. Available at: [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. Available at: [Link]

-

PubChem. This compound. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (2016). SAFETY DATA SHEET - D-Mannitol. NIST. Available at: [Link]

Sources

- 1. CAS 3969-84-4: this compound [cymitquimica.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]

- 9. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. scbt.com [scbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3,4-O-Isopropylidene-D-mannitol

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 3,4-O-Isopropylidene-D-mannitol (CAS RN: 3969-84-4). It is intended for researchers, scientists, and professionals in drug development and other relevant industries who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction to this compound

This compound is a derivative of D-mannitol, a naturally occurring sugar alcohol. The introduction of the isopropylidene group serves as a protecting group for the hydroxyl functionalities, a common strategy in organic synthesis, particularly in the preparation of more complex carbohydrates and chiral molecules.[1][2] Its utility is significant in pharmaceutical and biotechnological applications, where it can be used as a bulking agent, sweetener, and in cell culture media.[3] Despite its specialized applications, a thorough understanding of its safety profile and handling requirements is paramount for all personnel.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.[4] This classification suggests a low-risk profile under normal handling conditions. However, as with any chemical, it is crucial to conduct a thorough risk assessment for any specific laboratory procedure involving this compound.

Causality of Low Hazard Profile: The low hazard potential of this compound can be attributed to its parent molecule, D-mannitol, which is also not considered hazardous and is used in food and pharmaceutical applications.[5][6] The isopropylidene group, while modifying the chemical properties, does not typically impart significant toxicity.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 3969-84-4 | [1][2][3][7][8][9][10] |

| Molecular Formula | C₉H₁₈O₆ | [2][3][11][12] |

| Molecular Weight | 222.24 g/mol | [12] |

| Appearance | White to off-white powder or crystalline solid | [3][4][13] |

| Melting Point | 85-88 °C (lit.) | [1][13] |

| Boiling Point | ~283.41°C (rough estimate) | [13][14] |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). |

Safe Handling and Storage Protocols